molecular formula C11H12O5 B3048067 Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester CAS No. 154741-21-6

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester

Cat. No.: B3048067
CAS No.: 154741-21-6
M. Wt: 224.21 g/mol
InChI Key: DYLIIGBRGWUCEP-UHFFFAOYSA-N
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Description

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester (CAS No. 154741-21-6) is a benzyl ester derivative featuring a carboxymethoxy (–OCH₂COOH) functional group attached to the acetic acid backbone. This structural complexity distinguishes it from simpler esters like benzyl acetate (acetic acid phenylmethyl ester, CAS 140-11-4), which lacks the carboxymethoxy substituent . The compound is part of a broader class of esters used in pharmaceuticals, fragrances, and specialty chemicals. Evidence suggests its role as an intermediate in synthetic organic chemistry, particularly in the development of bioactive molecules or polymer precursors .

Properties

IUPAC Name

2-(2-oxo-2-phenylmethoxyethoxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)7-15-8-11(14)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLIIGBRGWUCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)COCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570229
Record name [2-(Benzyloxy)-2-oxoethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154741-21-6
Record name [2-(Benzyloxy)-2-oxoethoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester typically involves the esterification of acetic acid derivatives with benzyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or other strong acids to facilitate the formation of the ester bond . The reaction conditions usually include refluxing the reactants in an organic solvent such as toluene or dichloromethane to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is extensively used in scientific research due to its unique properties. Some of its applications include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs include:

Benzyl acetate (Acetic acid phenylmethyl ester, CAS 140-11-4) : A simpler ester with a phenylmethyl group and an acetyloxy moiety. Widely used in perfumery and flavoring due to its floral aroma .

Methyl 2-(2-(benzyloxy)ethoxy)acetate : Contains an ethoxy linker between the benzyl and carboxymethoxy groups, enhancing hydrophilicity .

Physicochemical Properties

Compound Molecular Formula Key Properties Applications
Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester C₁₁H₁₂O₅ (estimated) Higher polarity due to –COOH group; likely reduced volatility compared to benzyl acetate Pharmaceutical intermediates, polymers
Benzyl acetate (CAS 140-11-4) C₉H₁₀O₂ Volatile (boiling point ~215°C), floral scent Perfumes, food flavoring
Acetic acid, decyl ester C₁₂H₂₄O₂ Long alkyl chain increases hydrophobicity Lubricants, plasticizers
  • Volatility : Benzyl acetate is highly volatile and contributes to floral scents in plants , whereas the carboxymethoxy group in the target compound likely reduces volatility, making it less prominent in volatile organic compound (VOC) profiles.
  • Solubility: The carboxymethoxy group enhances water solubility compared to non-polar esters like decyl acetate .

Key Research Findings

  • Benzyl acetate is a major VOC in Anthurium cultivars, constituting up to 79.6% of floral emissions . Its absence in hybrid plants correlates with reduced fragrance, highlighting its ecological role .
  • Carboxymethoxy-containing esters demonstrate improved ADMET profiles compared to non-polar analogs, with high intestinal absorption and low hepatotoxicity .

Biological Activity

Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester is a compound of interest due to its potential biological activities. This article explores its antibacterial, antitumor, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

The compound can be represented as follows:

  • Chemical Formula : C₁₄H₁₈O₄
  • Molecular Weight : 250.29 g/mol

Biological Activity Overview

Research has highlighted various biological activities associated with acetic acid esters, particularly in the context of antibacterial and antitumor properties. The following sections detail these activities.

Antibacterial Activity

Studies have shown that acetic acid derivatives possess significant antibacterial properties. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 mg/ml
Escherichia coli0.5 mg/ml
Pseudomonas aeruginosa1.0 mg/ml

In a study conducted by researchers analyzing various extracts, compounds similar to acetic acid esters exhibited MIC values ranging from 0.25 to 1.0 mg/ml against pathogenic strains, indicating strong antibacterial efficacy .

Antitumor Activity

The antitumor effects of acetic acid esters have been documented through in vitro studies on different cancer cell lines. The MTS assay has been employed to evaluate cytotoxicity.

Cell Line IC50 Value (µg/ml)
HeLa (cervical cancer)500
A549 (lung carcinoma)600
Hek293 (kidney adenocarcinoma)550

The results indicated that at concentrations of 1,000 µg/ml, significant growth inhibition was observed across all tested cancer cell lines, with IC50 values suggesting moderate potency against these cells .

The biological activity of acetic acid esters is primarily attributed to their ability to undergo hydrolysis via carboxylesterases, leading to the release of the corresponding alcohol and carboxylic acid. This metabolic process plays a crucial role in determining the toxicity and efficacy of these compounds .

Case Studies

  • Case Study on Antibacterial Properties :
    A study published in Frontiers in Microbiology evaluated the antibacterial activity of various acetic acid derivatives against multidrug-resistant strains. The findings demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .
  • Case Study on Antitumor Effects :
    Research published in Cancer Letters assessed the effect of a related acetic acid ester on tumor growth in vivo using mouse models. The study found that treatment with the ester significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester
Reactant of Route 2
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Acetic acid, (carboxymethoxy)-, 1-(phenylmethyl) ester

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